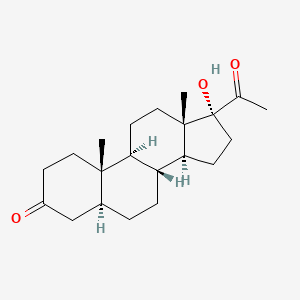

5alpha-Pregnan-17alpha-ol-3,20-dione

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5alpha-Pregnan-17alpha-ol-3,20-dione is synthesized through the 5α-reduction of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5α-reductase type 1 (SRD5A1) and possibly type 2 (SRD5A2) . The reaction conditions typically involve the use of specific enzymes under controlled laboratory settings.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale enzymatic reduction of 17α-hydroxyprogesterone using bioreactors to ensure efficient conversion and high yield.

Análisis De Reacciones Químicas

Key Enzymatic Reaction:

-

Catalytic Efficiency :

| Enzyme | Substrate | Product | Catalytic Rate (nmol/min/mg) | Source |

|---|---|---|---|---|

| SRD5A1 | 17-OHP | 17-OH-DHP | 3.8 ± 0.5 | |

| SRD5A2 | 17-OHP | 17-OH-DHP | 3.2 ± 0.4 |

Conversion to 5α-Pregnane-3α,17α-diol-20-one

17-OH-DHP undergoes 3α-hydroxylation by 3α-hydroxysteroid dehydrogenases (3α-HSDs) , yielding 5α-pregnane-3α,17α-diol-20-one (17α-hydroxyallopregnanolone).

Key Enzymatic Reaction:

-

Enzymes Involved :

| Enzyme | Tissue Localization | Reaction Efficiency | Source |

|---|---|---|---|

| AKR1C2 | Liver, prostate | High (Km = 1.2 µM) | |

| AKR1C4 | Liver | Moderate (Km = 2.5 µM) | |

| HSD17B6 | Testis, adrenal glands | Low (Km = 8.4 µM) |

Role in the Androgen Backdoor Pathway

17-OH-DHP is a precursor to dihydrotestosterone (DHT) via the following sequential reactions:

-

17-OH-DHP → 5α-Pregnane-3α,17α-diol-20-one (via 3α-HSD)

-

5α-Pregnane-3α,17α-diol-20-one → Androsterone (via CYP17A1 hydroxylase/lyase)

-

Androsterone → 5α-Androstane-3α,17β-diol (via 17β-HSD)

Experimental Data from Cell Studies:

Treatment of LNCaP cells with 17-OH-progesterone (a precursor to 17-OH-DHP) resulted in:

Oxidative and Reductive Transformations

17-OH-DHP participates in redox reactions critical to steroid homeostasis:

-

Oxidation :

-

Reduction :

Industrial and Therapeutic Implications

-

Biocatalytic Production : Microbial systems expressing SRD5A1/2 and AKR1C2/4 are used industrially to synthesize 17-OH-DHP and downstream steroids .

-

Hormonal Disorders : Elevated 17-OH-DHP levels are linked to congenital adrenal hyperplasia (CAH) and prostate cancer, highlighting its diagnostic relevance .

Aplicaciones Científicas De Investigación

Endocrine System Research

Role in Hormone Metabolism

- 17-OH-DHP is a crucial metabolic intermediate in the androgen backdoor pathway, where it is converted from 17α-hydroxyprogesterone (17-OHP) through the action of steroid reductases (SRD5A1 and possibly SRD5A2) . This pathway is significant because it bypasses traditional testosterone synthesis routes, leading to the formation of 5α-dihydrotestosterone (DHT), a potent androgen involved in various physiological processes.

Clinical Implications

- Research indicates that alterations in the levels of 17-OH-DHP can be linked to conditions such as adrenal hyperplasia and other endocrine disorders. Its measurement can provide insights into adrenal function and help diagnose related conditions .

Reproductive Health

Progestogenic Activity

- As a progestogen, 17-OH-DHP binds to progesterone receptors, influencing reproductive health and menstrual cycle regulation. Studies have shown that derivatives of 17-OH-DHP exhibit enhanced progestative effects compared to progesterone itself, making them candidates for therapeutic applications in hormone replacement therapy and contraceptive formulations .

Case Studies

- A study demonstrated that synthetic analogs of 17-OH-DHP have improved bioavailability and prolonged action compared to natural progesterone, suggesting their potential use in clinical settings for managing conditions like amenorrhea or endometrial disorders .

Cancer Research

Breast Cancer Metabolism

- Recent investigations have highlighted the role of 17-OH-DHP as a significant metabolite in breast cancer tissues. Elevated levels of this compound have been associated with increased cell proliferation in malignant tissues compared to normal breast tissue . This finding suggests that targeting the metabolic pathways involving 17-OH-DHP may offer new therapeutic strategies for breast cancer treatment.

Potential Therapeutic Targets

- The modulation of 17-OH-DHP levels could serve as a biomarker for assessing tumor behavior and response to therapy. Research into inhibitors that affect its synthesis or action could lead to novel cancer treatments.

Developmental Biology

Fetal Development

- The expression of enzymes involved in the conversion of 17-OHP to 17-OH-DHP is noted during fetal development, indicating its role in sexual differentiation and development . Understanding these pathways can provide insights into congenital adrenal hyperplasia and other developmental disorders.

Data Summary Table

Mecanismo De Acción

5alpha-Pregnan-17alpha-ol-3,20-dione exerts its effects primarily through its role as a progestogen, binding to progesterone receptors . It is also a key intermediate in the androgen backdoor pathway, where it is converted to 5α-dihydrotestosterone, bypassing the conventional intermediates like androstenedione and testosterone . This pathway involves enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase .

Comparación Con Compuestos Similares

Similar Compounds

5α-Pregnane-3,20-dione: A metabolite of progesterone with similar structural features.

5α-Pregnane-3α,17α-diol-20-one: Another intermediate in the androgen backdoor pathway.

Uniqueness

5alpha-Pregnan-17alpha-ol-3,20-dione is unique due to its specific role in the androgen backdoor pathway, allowing the conversion of 17α-hydroxyprogesterone to 5α-dihydrotestosterone without passing through testosterone . This unique pathway highlights its importance in steroidogenesis and its potential implications in various physiological processes and disorders.

Actividad Biológica

5α-Pregnan-17α-ol-3,20-dione, also known as 17α-hydroxy-dihydroprogesterone (17-OH-DHP), is an endogenous steroid that plays a significant role in various biological processes. This compound is primarily recognized as a metabolite of 17α-hydroxyprogesterone and serves as an important intermediate in the androgen backdoor pathway, leading to the production of dihydrotestosterone (DHT) without the involvement of testosterone. This article provides a comprehensive examination of its biological activity, including its biosynthesis, enzymatic interactions, and physiological effects.

Structure and Biosynthesis

5α-Pregnan-17α-ol-3,20-dione is synthesized through the 5α-reduction of 17α-hydroxyprogesterone (17-OHP). This reaction is catalyzed by the enzyme steroid 5α-reductase (SRD5A1), with some evidence suggesting that SRD5A2 may also participate in this process, although its role remains less clear. The biosynthetic pathway can be summarized as follows:

Progestogenic Activity

While 5α-Pregnan-17α-ol-3,20-dione is classified as a progestogen due to its ability to bind to progesterone receptors, its primary significance lies in its role as a metabolic intermediate rather than direct hormonal activity. It has been shown to exhibit weaker progestogenic effects compared to other steroids like progesterone.

Neuroactive Properties

Research indicates that 5α-Pregnan-17α-ol-3,20-dione may influence neurosteroidogenesis. Neuroactive steroids derived from this compound can modulate GABA_A receptor activity, which is associated with sedative and neuroprotective effects in the central nervous system. Studies have demonstrated that metabolites like allopregnanolone can enhance GABAergic neurotransmission and exert anti-inflammatory effects on neuronal tissues .

Enzymatic Interactions

The biological activity of 5α-Pregnan-17α-ol-3,20-dione is largely mediated by various enzymes:

- Steroid 5α-reductase (SRD5A1/SRD5A2) : Catalyzes the conversion of 17-OHP to 5α-Pregnan-17α-ol-3,20-dione.

- 3α-Hydroxysteroid dehydrogenase (3α-HSD) : Converts 5α-Pregnan-17α-ol-3,20-dione into more active metabolites such as allopregnanolone.

- 17β-Hydroxysteroid dehydrogenases : Involved in further metabolism leading to DHT.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various physiological contexts:

- Adrenal Disorders : A study found altered levels of 5α-Pregnan-17α-ol-3,20-dione in patients with adrenal steroid disorders, suggesting its potential as a biomarker for diagnosing such conditions .

- Neuropsychiatric Effects : Investigations into neuroactive steroids have shown that fluctuations in levels of 5α-Pregnan derivatives correlate with mood disorders and stress responses .

- Reproductive Health : Research indicates that this steroid may play a role in reproductive health by influencing progesterone levels during pregnancy .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Progestogenic Activity | Binds to progesterone receptors; weaker than progesterone |

| Neuroactive Effects | Modulates GABA_A receptor; sedative and neuroprotective properties |

| Enzymatic Interactions | Involves SRD5A1/SRD5A2 and 3α-HSD for metabolism |

| Clinical Relevance | Potential biomarker for adrenal disorders; implications in mood regulation |

Propiedades

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14,16-18,24H,4-12H2,1-3H3/t14-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOHXXXJRQGPLC-JJFNZWTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474538 | |

| Record name | 5alpha-Pregnan-17alpha-ol-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-59-2 | |

| Record name | 5alpha-Pregnan-17alpha-ol-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.